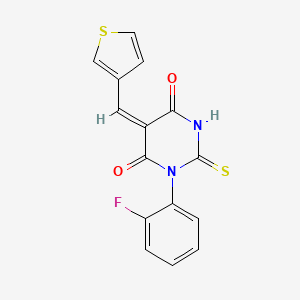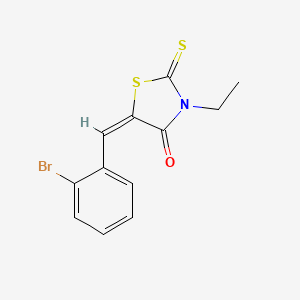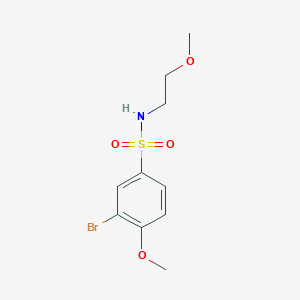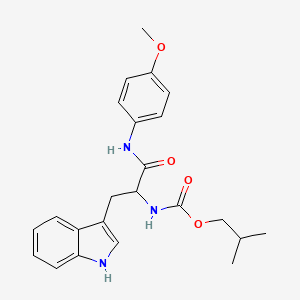![molecular formula C20H27NO3 B4895027 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine, also known as BPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. BPPB is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways that regulate various cellular processes.
科学的研究の応用
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential applications in the field of drug discovery. As a selective inhibitor of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. By inhibiting the activity of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine disrupts these cellular processes, leading to the observed anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its selectivity for PKC. Unlike other PKC inhibitors, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is relatively unstable and can degrade over time, which can affect its potency.
将来の方向性
There are several future directions for the study of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. Another area of research is the investigation of the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in combination with other anti-cancer drugs to enhance their efficacy. Finally, the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
合成法
The synthesis of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine involves a multi-step process that starts with the reaction of 4-bromophenol with potassium carbonate in dimethylformamide (DMF) to form 4-hydroxyphenyl acetate. The resulting compound is then reacted with 4-(benzyloxy)phenol in the presence of cesium carbonate in DMF to form 4-[4-(benzyloxy)phenoxy]phenyl acetate. The final step involves the reaction of 4-[4-(benzyloxy)phenoxy]phenyl acetate with N-(2-methoxyethyl)-1-butanamine in the presence of triethylamine to form 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine.
特性
IUPAC Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVWWSISHPNRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)


![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)